Arcaine

描述

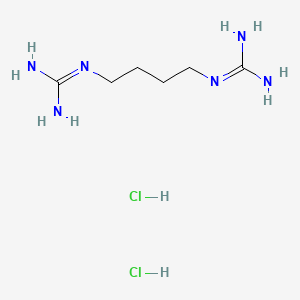

N,N'''-1,4-Butanediylbisguanidine dihydrochloride (B599025) belongs to the broader class of guanidinium (B1211019) salts, which are characterized by a central carbon atom bonded to three nitrogen atoms. The dihydrochloride designation indicates that the bisguanidine base, N,N'''-1,4-butanediylbisguanidine (also known as Arcaine), has been protonated at two of its basic nitrogen sites to form a salt with two chloride counter-ions. This salt form often enhances the compound's stability and solubility in aqueous solutions, making it suitable for a variety of research applications.

The core structure of the molecule consists of a flexible four-carbon (butane) chain linking two guanidine (B92328) groups. This structural motif allows for a range of conformational possibilities and dictates its interaction with biological macromolecules and other chemical species. Research into this compound is driven by the unique chemical properties of the guanidinium group and the bivalent nature of the bisguanidine structure.

Table 1: General Physicochemical Properties of N,N'''-1,4-Butanediylbisguanidine and its Salts

| Property | Value/Description | Source |

| IUPAC Name | 2-[4-(diaminomethylideneamino)butyl]guanidine dihydrochloride | PubChem |

| Synonyms | This compound (B1209109) dihydrochloride; 1,4-Diguanidinobutane dihydrochloride | PubChem nih.gov |

| CAS Number | 58585-47-0 | PubChem nih.gov |

| Molecular Formula | C₆H₁₈Cl₂N₆ | Derived |

| Molecular Weight | 245.16 g/mol | Derived |

| Parent Compound | This compound (N,N'''-1,4-Butanediylbisguanidine) | PubChem nih.gov |

| Parent MW | 172.23 g/mol | PubChem nih.gov |

| Solubility | Salts are generally soluble in polar solvents like water and DMSO. | nih.gov |

Note: Some data is derived or inferred from the parent compound due to limited specific data for the dihydrochloride salt.

Guanidine-containing molecules are of significant interest in advanced research due to the unique properties of the guanidinium group. This functional group is strongly basic and, upon protonation, forms a resonance-stabilized cation. This positive charge is delocalized over the central carbon and three nitrogen atoms, which allows it to participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions.

In the realm of medicinal chemistry and chemical biology, the guanidinium group is a key pharmacophore found in numerous biologically active molecules. It is a fundamental component of the amino acid arginine, which plays a crucial role in protein structure and function. The ability of the guanidinium moiety to interact with negatively charged groups such as carboxylates and phosphates makes it a critical recognition element in biological systems.

The study of bisguanidines like N,N'''-1,4-butanediylbisguanidine dihydrochloride is guided by several theoretical frameworks. In supramolecular chemistry, the bivalent nature of bisguanidines makes them excellent candidates for the construction of complex molecular architectures through self-assembly. The two guanidinium groups can act as "anchors," binding to complementary functionalities on other molecules to form well-defined supramolecular structures.

In coordination chemistry, bisguanidines can act as multidentate ligands, coordinating to metal ions through their nitrogen atoms. nih.govmdpi.com The flexible butane (B89635) linker in N,N'''-1,4-butanediylbisguanidine allows the two guanidine units to adopt various spatial arrangements, enabling the formation of both mononuclear and polynuclear metal complexes. Theoretical studies, often employing density functional theory (DFT), are used to predict the geometry and stability of these complexes, as well as to understand the nature of the metal-ligand bonding. rsc.org

The academic significance of N,N'''-1,4-butanediylbisguanidine dihydrochloride stems from its potential applications in several research areas. As a bisguanidinium salt, it serves as a model compound for studying the fundamental interactions of this important functional group. Its relatively simple and symmetric structure makes it amenable to both experimental and computational investigation.

One area of significant academic interest is its role as an organocatalyst. Chiral bisguanidinium salts have been shown to be effective catalysts for a variety of asymmetric reactions. researchgate.netnih.gov While N,N'''-1,4-butanediylbisguanidine dihydrochloride itself is achiral, it provides a scaffold upon which chiral modifications could be made. Furthermore, its ability to form ion pairs with anionic species is being explored in the context of phase-transfer catalysis and anion recognition. researchgate.net

Current research involving bisguanidinium compounds is multifaceted. In materials science, there is an effort to incorporate these charged moieties into polymers and other materials to modulate their physical and chemical properties. The strong intermolecular interactions afforded by the guanidinium groups can lead to materials with enhanced thermal stability and specific recognition capabilities.

In the field of chemical biology, fluorescently labeled bisguanidines are being developed as probes for imaging and sensing negatively charged species in biological systems. The ability of the bisguanidinium moiety to bind to the minor groove of DNA is also an active area of investigation.

Furthermore, the synthesis of novel bisguanidine derivatives with varied linker lengths and functionalities remains a key research paradigm. These synthetic efforts aim to fine-tune the properties of the molecules for specific applications, from catalysis to molecular recognition. The study of structure-property relationships in series of bisguanidinium salts is crucial for the rational design of new functional molecules. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-[4-(diaminomethylideneamino)butyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMDNMBBCKDWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14923-17-2 (sulfate[1:1]), 36587-93-6 (unspecified sulfate), 58585-47-0 (di-hydrochloride) | |

| Record name | Arcaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80110030 | |

| Record name | 1,1'-Butane-1,4-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-05-8 | |

| Record name | Arcaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arcaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Butane-1,4-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Chemical Modifications of N,n 1,4 Butanediylbisguanidine Dihydrochloride

Established Synthetic Pathways for N,N'''-1,4-Butanediylbisguanidine Dihydrochloride (B599025)

The synthesis of N,N'''-1,4-Butanediylbisguanidine dihydrochloride primarily involves the guanylation of its diamine precursor, 1,4-butanediamine (also known as putrescine). google.comgoogle.com This process entails the addition of a guanidino group to each of the primary amine functionalities of the precursor.

Precursor Chemistry and Reaction Mechanisms

The core precursor for the synthesis is 1,4-butanediamine. The key transformation is the guanylation reaction, which can be achieved using various guanylating agents. The general mechanism involves the nucleophilic attack of the primary amine group of 1,4-butanediamine on the electrophilic carbon of the guanylating agent, followed by the elimination of a leaving group.

Common guanylating agents include:

Cyanamide (B42294): While a simple reagent, direct guanylation of 1,4-diaminobutane (B46682) with cyanamide has been reported to be unsuccessful even at elevated temperatures. mdpi.com However, a successful approach involves using a protected diamine precursor, such as N-Boc-1,4-butanediamine, which reacts with cyanamide, followed by deprotection to yield the guanidine (B92328) product. mdpi.com

S-Alkylisothioureas: Reagents like S-methylisothiourea sulfate (B86663) are effective for guanylation. The amine attacks the C2 carbon of the isothiourea, leading to the elimination of methanethiol.

O-Alkylisoureas: Similar to their thio-analogues, O-alkylisoureas can serve as guanylating agents.

Protected Guanidinylating Reagents: Modern synthesis often employs reagents where the guanidino group is protected, allowing for milder reaction conditions and easier purification. Examples include N,N'-bis(tert-butoxycarbonyl)thiopseudourea and 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine. organic-chemistry.orgsigmaaldrich.com These reagents react with the amine, and the protecting groups are subsequently removed under acidic conditions to yield the final guanidinium (B1211019) salt.

Carbodiimides: Amines can add to carbodiimides, which can be catalyzed by Lewis acids like ytterbium triflate, to form N,N',N''-trisubstituted guanidines. organic-chemistry.org

The reaction to form the bisguanidine requires a stoichiometry of at least two equivalents of the guanylating agent for each equivalent of 1,4-butanediamine to ensure both amine groups are functionalized.

Table 1: Common Guanylating Agents

| Guanylating Agent | Typical Leaving Group | Notes |

|---|---|---|

| Cyanamide (H₂NCN) | - | Often requires activation or use with protected amines. mdpi.com |

| S-Methylisothiourea | Methanethiol (CH₃SH) | Commonly used as the sulfate salt. |

| N,N'-Di-Boc-S-methylisothiourea | Methanethiol (CH₃SH) | Provides a protected guanidine; requires subsequent deprotection. organic-chemistry.org |

| 1H-Pyrazole-1-carboxamidine HCl | Pyrazole | A stable and reactive guanylating agent. |

Optimization Strategies for Yield and Purity in Synthesis

Optimizing the synthesis of N,N'''-1,4-Butanediylbisguanidine dihydrochloride is critical for achieving high yield and purity, which is essential for its use in research and development. Key areas for optimization include reaction conditions and purification methods.

Reaction Condition Optimization:

Catalysis: The efficiency of guanylation reactions can be significantly improved through catalysis. While some reactions proceed thermally, various catalysts have been shown to promote the reaction under milder conditions. Studies on direct guanylation have explored a range of Lewis acids (e.g., Sc(OTf)₃, Y(OTf)₃) and Brønsted acids (e.g., HCl, HNO₃) to improve conversion rates. organic-chemistry.orgresearchgate.net For certain transformations, such as converting thioureas to guanidines, photocatalysts have been employed in green solvents like ethanol/water mixtures. nih.gov

Solvent and Base: The choice of solvent and base is crucial. Solvents are typically polar to accommodate the charged species involved. The selection of a suitable base, such as potassium carbonate, can be critical for achieving high yields, particularly in photocatalytic systems. nih.gov

Temperature and Reaction Time: These parameters are often interdependent. Optimization aims to find the lowest possible temperature and shortest time to maximize product formation while minimizing byproduct generation. researchgate.net

Purification Strategies: The purification of guanidinium salts like N,N'''-1,4-Butanediylbisguanidine dihydrochloride can be challenging due to their high polarity and low solubility in common organic solvents.

Crystallization: Recrystallization is a primary method for purification. However, the low solubility of guanidinium salts can lead to poor recovery. A specialized method involves using a multi-component solvent system, such as a mixture of water, an alcohol (e.g., ethanol), and a water-immiscible solvent (e.g., ethyl acetate), to achieve effective purification and high purity crystals. google.com

Chromatography: For protected analogues, flash chromatography on silica (B1680970) gel is a viable purification method. sigmaaldrich.com However, the high polarity of the unprotected dihydrochloride salt makes it less suitable for standard silica gel chromatography.

Adsorption: Methods involving adsorption onto carbonaceous or clay adsorbents have been developed for removing guanidine compounds from aqueous media, which can be adapted for purification purposes. google.com

Table 2: Parameters for Synthesis Optimization

| Parameter | Variables | Objective |

|---|---|---|

| Catalyst | Lewis acids, Brønsted acids, Photocatalysts | Increase reaction rate, allow for milder conditions. researchgate.net |

| Solvent | Polar protic/aprotic, green solvents (e.g., water, ethanol) | Ensure reactant solubility, facilitate reaction. nih.gov |

| Temperature | -20°C to 100°C | Minimize side reactions and energy consumption. |

| Purification | Mixed-solvent crystallization, chromatography, adsorption | Achieve high purity (>98%) and maximize recovery. google.com |

Derivatization Strategies for N,N'''-1,4-Butanediylbisguanidine Dihydrochloride

Derivatization of N,N'''-1,4-Butanediylbisguanidine dihydrochloride allows for the fine-tuning of its physicochemical and biological properties. Modifications can be targeted at the terminal guanidine moieties or the central butanediyl linker.

Modification of Guanidine Moieties

The two guanidine groups offer multiple sites for chemical modification. The terminal nitrogen atoms can be substituted with various alkyl or aryl groups. These modifications significantly alter the compound's basicity, lipophilicity, and hydrogen-bonding capabilities.

Synthetic strategies for N-substitution include:

Guanylation with Substituted Precursors: The most direct method is to use a substituted guanylating agent in the initial synthesis. For example, reacting 1,4-butanediamine with a substituted carbodiimide (B86325) or a substituted S-methylisothiourea will yield an N-substituted bisguanidine. rsc.org

Post-Synthetic Modification: While less common for simple alkylation, it is possible to modify the pre-formed bisguanidine. For instance, N,N‴-alkanediylbis[guanidines] can undergo displacement reactions to attach other functional groups, such as pyrimidines. monash.edu

Solid-Phase Synthesis: For generating a library of diverse derivatives, solid-phase synthesis is an efficient approach. A masked guanidine scaffold can be bound to a resin, alkylated, and then cleaved with various primary amines to generate a range of N,N'-disubstituted guanidines. lookchem.com

Functionalization of the Butanediyl Linker

Modifying the four-carbon linker that separates the guanidine groups can introduce rigidity, alter the distance between the guanidine functions, or add new functionalities. Direct functionalization of the saturated alkyl chain post-synthesis is chemically challenging. Therefore, the preferred strategy is to begin the synthesis with a pre-functionalized diamine precursor.

Examples of functionalized precursors include:

Substituted 1,4-Butanediamines: Starting with precursors like 2,3-diphenyl-1,4-diaminobutane would result in a bisguanidine with phenyl groups on the linker, significantly increasing its steric bulk and rigidity. google.com

Protected Diamines: The use of precursors like N-Boc-1,4-butanediamine allows for selective reactions and the introduction of functionalities at other positions before the guanylation step. chemimpex.com

Schiff Base Formation: 1,4-butanediamine can be used to form Schiff bases, such as N,N'-bis(salicylidene)-1,4-butanediamine, which could potentially be reduced and then guanylated to yield a linker with N-substituents. strath.ac.uk

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Key synthetic modifications for SAR studies include:

Varying Linker Length: The butanediyl (C4) linker can be replaced with shorter or longer alkyl chains by using different α,ω-diaminoalkanes as precursors (e.g., 1,3-diaminopropane (B46017) for a C3 linker or 1,6-diaminohexane for a C6 linker). This allows for the investigation of the optimal distance between the two cationic guanidine groups for a specific biological target. nih.govnih.gov

Altering Linker Rigidity and Hydrophobicity: The flexible butane (B89635) chain can be replaced with more rigid structures like trans- or cis-cyclohexane-1,4-diyl linkers to study the impact of conformational restriction. monash.edu The hydrophobicity can be tuned by introducing alkyl or aryl substituents on the chain. SAR studies on related bisbiguanides have shown that lipophilicity (log P) is a critical parameter for activity. nih.gov

Modifying Guanidine Substitution: As detailed in section 2.2.1, the N-atoms of the guanidine groups can be substituted with various groups (e.g., alkyl, aryl, heterocyclic) to explore how changes in steric bulk, electronics, and hydrogen bonding potential affect activity. monash.edu

Table 3: Structural Modifications for SAR Studies

| Structural Component | Modification Strategy | Rationale / Property Investigated | Example Precursor |

|---|---|---|---|

| Alkyl Linker | Varying Length | Optimal distance between cationic centers | 1,6-Diaminohexane |

| Introducing Rigidity | Conformational requirements | trans-1,4-Diaminocyclohexane | |

| Guanidine Moiety | N-Alkylation | Lipophilicity, steric effects | N-methyl-S-methylisothiourea |

| N-Arylation | Electronic effects, π-stacking potential | N-phenyl-dicyandiamide |

Compound Index

Novel Synthetic Methodologies and Green Chemistry Approaches

Recent advancements in organic synthesis have demonstrated the potential of microwave-assisted and ultrasound-assisted techniques to significantly accelerate reaction times and improve yields in the formation of guanidine and biguanide (B1667054) derivatives. bohrium.comksu.edu.sa While direct application to N,N'''-1,4-butanediylbisguanidine dihydrochloride is not yet extensively documented in publicly available literature, the principles are broadly applicable to the synthesis of similar structures.

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer through dielectric heating to achieve rapid reaction rates. nih.gov This method often leads to higher yields and selectivity compared to conventional heating. nih.govnih.gov For the synthesis of guanidine-containing compounds, microwave irradiation has been shown to be an effective tool, particularly in facilitating condensation reactions. bohrium.com

Ultrasound-assisted synthesis, or sonochemistry, employs acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. ksu.edu.samdpi.com This technique has been successfully applied to various organic transformations and holds promise for the synthesis of bisguanidines under milder conditions. mdpi.comrsc.org The use of ultrasound can lead to shorter reaction times and improved product yields, as demonstrated in the synthesis of other heterocyclic compounds. rsc.org

In addition to alternative energy sources, green chemistry emphasizes the reduction or elimination of hazardous solvents. Solvent-free synthesis, often conducted through grinding or neat reaction conditions, represents a significant step towards more sustainable chemical processes. mdpi.comorientjchem.orgresearchgate.net These methods minimize waste and can lead to simpler purification procedures. The application of solvent-free conditions for the synthesis of related nitrogen-containing heterocycles has been reported with excellent yields. mdpi.commdpi.com

The development of novel and reusable catalysts is another cornerstone of green chemistry. While traditional syntheses of biguanides sometimes rely on harsh conditions, modern approaches explore the use of more environmentally friendly catalysts that can be easily recovered and reused. researchgate.netnih.gov Photocatalysis, for instance, offers a mild and selective method for various organic transformations, including coupling reactions that could be adapted for the synthesis of bisguanidine precursors. oaepublish.com

While specific, detailed research findings and comparative data tables for the application of these novel and green methodologies directly to the synthesis of N,N'''-1,4-butanediylbisguanidine dihydrochloride are limited in the current body of scientific literature, the progress made in the synthesis of analogous compounds provides a strong foundation for future research in this area. The table below illustrates the potential advantages of these modern techniques based on studies of related compounds.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Bisguanidine Synthesis

| Synthetic Approach | Typical Conditions | Potential Advantages |

| Conventional Heating | High temperatures, long reaction times, organic solvents. | Well-established methods. |

| Microwave-Assisted Synthesis | Shorter reaction times (minutes vs. hours), often solvent-free or with green solvents. | Increased reaction rates, higher yields, improved energy efficiency. nih.govyoutube.com |

| Ultrasound-Assisted Synthesis | Room temperature or mild heating, shorter reaction times. | Enhanced reaction rates, improved yields, milder conditions. ksu.edu.sanih.gov |

| Solvent-Free Synthesis | Grinding or neat reaction mixtures. | Reduced waste, simplified workup, lower environmental impact. mdpi.comorientjchem.org |

| Green Catalysis | Use of reusable or biodegradable catalysts, milder reaction conditions. | Reduced catalyst waste, improved sustainability, potentially higher selectivity. researchgate.netmdpi.com |

Further research is necessary to adapt and optimize these green chemistry principles for the industrial-scale production of N,N'''-1,4-butanediylbisguanidine dihydrochloride, which would contribute to a more sustainable pharmaceutical manufacturing landscape.

Advanced Structural Characterization and Computational Analysis of N,n 1,4 Butanediylbisguanidine Dihydrochloride

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of N,N'''-1,4-butanediylbisguanidine dihydrochloride (B599025) in both solution and solid states. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of the chemical bonds and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, providing detailed information about the connectivity and conformation of a molecule in solution. For N,N'''-1,4-butanediylbisguanidine dihydrochloride, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. The protons of the butyl chain would give rise to two distinct signals. The protons on the carbons adjacent to the guanidinium (B1211019) groups (α-CH₂) would be deshielded due to the electron-withdrawing effect of the protonated guanidinium group, appearing at a lower field (higher ppm value) compared to the protons on the inner carbons (β-CH₂). The N-H protons of the guanidinium groups are expected to appear as a broad signal due to chemical exchange and quadrupole broadening, with a chemical shift that can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would also reflect the molecule's symmetry, showing two signals for the butyl chain carbons and one signal for the guanidinium carbons. The guanidinium carbon (C=N) is expected to have the largest chemical shift, typically in the range of 155-160 ppm, characteristic of sp²-hybridized carbons in a highly electron-deficient environment. The butyl chain carbons (α-C and β-C) would appear at a much higher field.

Conformational Analysis: The flexible nature of the butane (B89635) tether allows for various conformations in solution. The observed NMR signals represent a time average of these conformations. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could provide insights into the through-space proximity of protons, helping to elucidate the preferred solution-state conformation.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~3.2 | Triplet | α-CH₂ |

| ¹H | ~1.7 | Multiplet | β-CH₂ |

| ¹H | ~7.5 | Broad Singlet | N-H |

| ¹³C | ~157 | Singlet | C (guanidinium) |

| ¹³C | ~41 | Singlet | α-C |

| ¹³C | ~26 | Singlet | β-C |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through the analysis of fragmentation patterns. For N,N'''-1,4-butanediylbisguanidine dihydrochloride, electrospray ionization (ESI) would be a suitable technique.

The mass spectrum would be expected to show a prominent peak for the dication [C₆H₁₈N₆]²⁺ at an m/z corresponding to half the molecular weight of the cation (M/2). Depending on the conditions, a signal for the monocation [C₆H₁₇N₆]⁺ might also be observed. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the molecular formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The primary fragmentation pathways would likely involve the cleavage of the C-C and C-N bonds of the butyl chain. Common losses would include neutral fragments such as ammonia (NH₃) and cyanamide (B42294) (CH₂N₂) from the guanidinium head groups.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z (Monoisotopic) | Description |

| [M]²⁺ | 87.0876 | Dicationic parent molecule |

| [M+H]⁺ | 173.1672 | Monocationic parent molecule |

| [M+H - NH₃]⁺ | 156.1410 | Loss of ammonia |

| [M+H - CH₂N₂]⁺ | 131.1253 | Loss of cyanamide |

Note: m/z values are calculated for the cationic portion, C₆H₁₆N₆.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. acs.orgacs.org These two techniques are complementary and together offer a comprehensive analysis of the vibrational properties of N,N'''-1,4-butanediylbisguanidine dihydrochloride.

IR Spectroscopy: The IR spectrum is expected to be dominated by strong, broad absorptions in the high-frequency region (3000-3400 cm⁻¹) corresponding to the N-H stretching vibrations of the protonated guanidinium group. researchgate.net These bands are typically broadened due to extensive hydrogen bonding. The C=N stretching vibration of the guanidinium group would appear as a strong band around 1650-1680 cm⁻¹. researchgate.net The N-H bending (scissoring) modes are expected in the 1580-1650 cm⁻¹ region. researchgate.net The C-H stretching and bending vibrations of the butyl chain would be observed in their characteristic regions (2850-2960 cm⁻¹ and ~1465 cm⁻¹, respectively).

Raman Spectroscopy: In the Raman spectrum, the symmetric vibrations are often more intense. The C-H stretching modes of the alkyl chain are expected to be prominent. acs.orgacs.org The symmetric C-N stretching vibrations of the guanidinium group would also be Raman active. Raman spectroscopy is particularly useful for studying the conformational order of alkyl chains in the solid state. acs.orgacs.orgnih.gov

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H stretch | 3000 - 3400 | IR (strong, broad), Raman (moderate) |

| C-H stretch (alkyl) | 2850 - 2960 | IR (moderate), Raman (strong) |

| C=N stretch | 1650 - 1680 | IR (strong), Raman (moderate) |

| N-H bend | 1580 - 1650 | IR (strong), Raman (weak) |

| CH₂ bend | ~1465 | IR (moderate), Raman (moderate) |

| C-C stretch | 1000 - 1200 | IR (weak), Raman (moderate) |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The crystal structure of N,N'''-1,4-butanediylbisguanidine dihydrochloride is expected to be dominated by a network of strong charge-assisted hydrogen bonds. The protonated guanidinium groups, with their multiple N-H donors, will interact strongly with the chloride anions (Cl⁻), which act as hydrogen bond acceptors. This would likely result in a dense and stable crystal lattice.

Conformational Analysis in the Solid State

In the solid state, the flexible butyl chain is likely to adopt a low-energy conformation to optimize packing and intermolecular interactions. The most probable conformation is the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. libretexts.orgunacademy.commasterorganicchemistry.com This would result in a linear, extended geometry of the cation. However, other gauche conformations are possible, and the final observed conformation in the crystal will be a balance between the intrinsic conformational energy of the chain and the stabilizing energy of the crystal lattice. The specific torsion angles of the C-C-C-C backbone, determined from the crystallographic data, would definitively describe the solid-state conformation of the molecule.

Computational Chemistry and Molecular Modeling Studies of N,N'''-1,4-Butanediylbisguanidine Dihydrochloride

Computational chemistry and molecular modeling serve as powerful tools to elucidate the structural and electronic properties of N,N'''-1,4-butanediylbisguanidine dihydrochloride at an atomic level. These theoretical approaches provide insights that complement experimental data and offer predictive power in understanding its behavior and interactions.

Quantum Chemical Calculations for Electronic Structure

DFT calculations offer crucial information on the distribution of electrons within the molecule, which is fundamental to its interaction with biological targets. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov

For analogous guanidinium compounds, DFT calculations have been used to determine various quantum chemical descriptors that predict their reactivity. These descriptors include ionization potential, electron affinity, chemical hardness, and softness. For instance, studies on other guanidine (B92328) derivatives have shown that substituents can significantly influence the electronic properties and, consequently, their biological activity. nih.gov

A Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the electron density around the molecule, highlighting electron-rich regions (typically colored in red) that are susceptible to electrophilic attack and electron-poor regions (colored in blue) that are prone to nucleophilic attack. For N,N'''-1,4-butanediylbisguanidine dihydrochloride, the guanidinium groups are expected to be electron-deficient and thus appear blue on an MEP map, indicating their role as hydrogen bond donors.

Table 1: Representative Quantum Chemical Descriptors for a Model Guanidine Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.5 | The energy required to remove an electron |

| Electron Affinity (A) | 1.2 | The energy released when an electron is added |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 | Reciprocal of hardness, indicates higher reactivity |

Note: The data in this table are representative values for a model guanidine derivative and are intended for illustrative purposes to demonstrate the types of parameters obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational dynamics and flexibility of N,N'''-1,4-butanediylbisguanidine dihydrochloride in different environments, such as in aqueous solution. nih.gov

An MD simulation of this compound would typically start with an initial 3D structure, which could be obtained from crystallographic data or generated using molecular modeling software. The system is then solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations. The simulation proceeds by solving Newton's equations of motion for every atom in the system, generating a trajectory of atomic positions and velocities over a defined period, often ranging from nanoseconds to microseconds. mdpi.com

Analysis of the MD trajectory can reveal:

Conformational Flexibility: The butane linker between the two guanidinium groups allows for considerable conformational freedom. MD simulations can identify the most stable conformations and the energy barriers between them.

Hydration Shell: The simulations can characterize the arrangement of water molecules around the dicationic molecule, which is crucial for its solubility and interactions with other molecules.

Intramolecular Interactions: The simulations can quantify intramolecular hydrogen bonding and other non-covalent interactions that influence the molecule's shape.

The insights gained from MD simulations are valuable for understanding how the molecule might adapt its conformation upon binding to a biological target. nih.gov

Docking Studies for Theoretical Molecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For N,N'''-1,4-butanediylbisguanidine dihydrochloride, docking studies are particularly relevant for predicting its binding mode and affinity to biological macromolecules, such as DNA. Bisguanidines are known to bind to the minor groove of DNA at AT-rich regions, and docking can help to elucidate the specific interactions that stabilize this binding. nih.gov

In a typical docking study, a 3D structure of the target macromolecule (e.g., a DNA duplex) is used as a receptor. The ligand, N,N'''-1,4-butanediylbisguanidine dihydrochloride, is then placed in the binding site, and a scoring function is used to estimate the binding affinity for different poses. These scoring functions typically account for electrostatic interactions, hydrogen bonding, van der Waals forces, and solvation effects. mdpi.com

Docking studies of similar bisguanidine compounds with DNA have demonstrated their preferential binding within the minor groove. nih.gov The positively charged guanidinium groups are predicted to form strong hydrogen bonds and electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. The flexible butane linker allows the molecule to adopt a conformation that complements the curvature of the DNA minor groove.

Table 2: Representative Docking Results for Guanidine Derivatives with a DNA Duplex

| Compound | Binding Energy (kcal/mol) | Key Interactions |

| Guanidine Derivative A | -8.9 | Hydrogen bonding, Hydrophobic interactions |

| Guanidine Derivative B | -8.2 | Electrostatic interactions, Hydrogen bonding |

| Guanidine Derivative C | -7.6 | Hydrogen bonding, van der Waals forces |

Note: The data in this table are for illustrative purposes and represent findings for various guanidine derivatives from the literature to indicate the typical range of binding energies and interaction types observed in docking studies with DNA. nih.gov

These theoretical predictions from docking studies can guide the design of new derivatives with improved binding affinity and selectivity, and they provide a structural basis for interpreting experimental binding data.

Molecular and Cellular Interaction Mechanisms of N,n 1,4 Butanediylbisguanidine Dihydrochloride

Receptor-Ligand Binding Studies

Characterization of Binding to Purified Receptor Proteins

N,N'''-1,4-Butanediylbisguanidine dihydrochloride (B599025) has been identified as a competitive antagonist at the polyamine site of the NMDA receptor. This interaction has been characterized through various experimental approaches, primarily electrophysiological and radioligand binding assays.

Electrophysiological studies on cultured rat hippocampal neurons have demonstrated that arcaine (B1209109) produces a concentration-dependent block of NMDA-evoked inward currents. This blockade is voltage-dependent, suggesting that the binding site is located within the transmembrane electric field of the receptor channel. From these studies, a dissociation constant (K_d) has been determined, providing a quantitative measure of the binding affinity.

| Parameter | Value | Experimental Condition | Source |

| Dissociation Constant (K_d) | 61 µM | Whole-cell recording from cultured rat hippocampal neurons at a holding potential of -60 mV | nih.gov |

| Binding Rate (k_on) | 4.4 x 10⁸ M⁻¹s⁻¹ | Estimated from a simple model of open channel block in single-channel recordings | nih.gov |

| Unbinding Rate (k_off) | 1.8 x 10⁴ s⁻¹ | Estimated from a simple model of open channel block in single-channel recordings | nih.gov |

This interactive table provides key binding parameters of N,N'''-1,4-Butanediylbisguanidine dihydrochloride to the NMDA receptor.

Biophysical Techniques for Ligand-Receptor Interaction Analysis

While detailed biophysical studies employing techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) specifically for N,N'''-1,4-Butanediylbisguanidine dihydrochloride's interaction with purified NMDA receptors are limited in the public domain, these methods are instrumental in providing a comprehensive thermodynamic and kinetic profile of ligand-receptor interactions.

Isothermal Titration Calorimetry (ITC) would allow for the direct measurement of the heat change upon binding, providing information on the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This would offer deeper insights into the driving forces behind the binding event.

Surface Plasmon Resonance (SPR) could be utilized to monitor the binding and dissociation of this compound to immobilized receptor proteins in real-time. This technique would yield valuable kinetic data, including the association (k_on) and dissociation (k_off) rate constants, from which the dissociation constant (K_d) can be calculated.

The application of these techniques would be invaluable in further elucidating the precise molecular interactions governing the binding of N,N'''-1,4-Butanediylbisguanidine dihydrochloride to its receptor targets.

Interactions with Other Biomolecules (e.g., Lipids, Carbohydrates, Proteins)

Beyond its well-documented interaction with the NMDA receptor, the charged nature of the guanidinium (B1211019) groups in N,N'''-1,4-Butanediylbisguanidine dihydrochloride suggests potential interactions with other biological macromolecules, particularly those with negatively charged surfaces like cell membranes.

Membrane Interaction Studies

Direct experimental studies on the interaction of N,N'''-1,4-Butanediylbisguanidine dihydrochloride with lipid bilayers are not extensively reported. However, research on other bisguanidine-containing compounds and guanidinium-rich molecules provides a basis for understanding potential membrane interactions.

The positively charged guanidinium groups can engage in electrostatic interactions with the negatively charged phosphate (B84403) head groups of phospholipids, which are major components of cell membranes. This interaction could potentially lead to the association of the compound with the membrane surface.

Biophysical techniques that could be employed to study these interactions include:

Differential Scanning Calorimetry (DSC): To investigate the effect of the compound on the phase transition temperature of lipid bilayers, which can indicate insertion into the membrane or perturbation of lipid packing.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamics of the interaction between the compound and lipid vesicles.

Langmuir Trough Experiments: To study the effect of the compound on the surface pressure-area isotherms of lipid monolayers, providing insights into its ability to penetrate or expand the lipid layer.

Studies on biocidal guanidine (B92328) hydrochloride polymers have utilized such techniques, revealing that the length of the alkyl chain connecting the guanidine groups can influence the binding constant and the extent of membrane perturbation. nih.govnih.gov While N,N'''-1,4-Butanediylbisguanidine has a shorter butyl linker, these findings suggest that it may also exhibit some degree of membrane interaction.

Protein-Ligand Interaction Mapping

Computational modeling and molecular dynamics simulations are powerful tools for mapping the specific interactions between a ligand and its protein target at an atomic level. For N,N'''-1,4-Butanediylbisguanidine dihydrochloride, such studies could elucidate the key amino acid residues within the polyamine binding site of the NMDA receptor that are crucial for its binding.

Based on the structure of the polyamine binding site and the chemical properties of this compound, the following interactions are likely to be important:

Electrostatic Interactions: The positively charged guanidinium groups of this compound would be expected to form strong salt bridges with negatively charged amino acid residues, such as aspartate and glutamate, within the binding pocket.

Hydrogen Bonding: The amine groups of the guanidinium moieties can act as hydrogen bond donors, forming hydrogen bonds with suitable acceptor groups on the protein, such as the carbonyl oxygen atoms of the peptide backbone or the side chains of asparagine and glutamine.

While specific experimental mapping data from techniques like X-ray crystallography or site-directed mutagenesis for the this compound-NMDA receptor complex is not currently available, computational docking and simulation studies could provide valuable predictive models of these interactions.

Analytical Methodologies for Detection and Quantification of N,n 1,4 Butanediylbisguanidine Dihydrochloride in Research Matrices

Chromatographic Techniques

Chromatography is a powerful technique for separating and analyzing complex mixtures. For a polar and charged compound like N,N'''-1,4-Butanediylbisguanidine dihydrochloride (B599025), several chromatographic methods can be adapted and optimized.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds in liquid samples. nih.govscirp.org A reversed-phase HPLC (RP-HPLC) method is often the first choice for development due to its versatility. scirp.org For a highly polar compound such as N,N'''-1,4-Butanediylbisguanidine dihydrochloride, method development requires careful selection of the stationary phase, mobile phase, and detector to achieve adequate retention and sharp peak shapes.

Method Development Considerations:

Stationary Phase: A standard C18 column is a common starting point. ejgm.co.uk However, due to the high polarity of the analyte, poor retention may occur. In such cases, alternative stationary phases like C8, phenyl-hexyl, or polar-embedded columns can be explored. Another effective strategy is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of very polar compounds.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ejgm.co.uk To improve peak shape and retention for the cationic bisguanidine, an acidic buffer (e.g., phosphate (B84403) buffer at pH 3.0) or an ion-pairing reagent (e.g., heptafluorobutyric acid) can be added to the mobile phase. nih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components with good resolution.

Detection: The guanidine (B92328) groups in the molecule contain a chromophore that allows for detection using a UV-Vis detector, typically in the range of 200-260 nm. msu.eduuomustansiriyah.edu.iq A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment. ejgm.co.uk

Table 1: Illustrative HPLC Method Parameters for Polar Cationic Compounds

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | General purpose reversed-phase column. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure analyte is in a consistent protonated state. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 15 min | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

| Detector | PDA/UV at 210 nm | Wavelength where guanidino groups are expected to absorb. |

Gas Chromatography (GC) for Specific Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com N,N'''-1,4-Butanediylbisguanidine dihydrochloride, being a salt, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. jfda-online.com Therefore, a derivatization step is mandatory to convert the analyte into a volatile and more stable derivative. osti.gov

The primary goal of derivatization is to mask the polar functional groups—in this case, the guanidine groups. jfda-online.com

Common Derivatization Strategies:

Silylation: This is a common technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create volatile TMS derivatives of the guanidine groups, which can then be analyzed by GC-MS.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can react with the guanidine nitrogens to form fluoroacyl derivatives. These derivatives are typically very volatile and are also highly sensitive for detection by an electron capture detector (ECD).

The resulting derivatives can be separated on a non-polar capillary column (e.g., DB-5MS) and detected using a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern. osti.govunodc.org

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is an effective separation technique for charged molecules based on their differential migration in an electric field. nih.gov As N,N'''-1,4-Butanediylbisguanidine dihydrochloride is a salt that exists as a cation in solution, it is an excellent candidate for analysis by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. usp.orgmdpi.com

Key Parameters in CZE Method Development:

Background Electrolyte (BGE): The pH and composition of the BGE are critical. An acidic buffer (e.g., phosphate or citrate (B86180) buffer, pH < 4) is typically used to ensure the analyte is fully protonated and to control the electroosmotic flow (EOF).

Applied Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the separation, leading to high efficiency and short analysis times. nih.gov

Capillary: Uncoated fused-silica capillaries are commonly used. The inner diameter and length of the capillary influence the separation efficiency and analysis time.

Additives: Organic modifiers like methanol or acetonitrile can be added to the BGE to alter the viscosity and dielectric constant of the medium, thereby influencing the migration times and selectivity of the separation. usp.org

CE offers advantages of high resolution, minimal sample consumption, and rapid analysis times, making it a valuable alternative or complementary technique to HPLC. nih.gov

Spectrophotometric and Fluorimetric Methods

Spectrophotometric and fluorimetric methods are often used for the rapid quantification of analytes and can be developed into high-throughput assays.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com The guanidine functional group acts as a chromophore, absorbing UV radiation at a specific wavelength. uomustansiriyah.edu.iq This property can be exploited for quantitative analysis based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. mdpi.com

To determine the concentration of N,N'''-1,4-Butanediylbisguanidine dihydrochloride, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Table 2: General Steps for Quantification via UV-Vis Spectroscopy

| Step | Action | Purpose |

|---|---|---|

| 1. Determine λmax | Scan a standard solution across the UV range (e.g., 200-400 nm). | Identify the wavelength of maximum absorbance for highest sensitivity. |

| 2. Prepare Standards | Create a series of solutions with known concentrations from a stock solution. | To establish the relationship between absorbance and concentration. |

| 3. Measure Absorbance | Measure the absorbance of each standard and a blank at the determined λmax. | Generate data points for the calibration curve. |

| 4. Construct Curve | Plot absorbance versus concentration and perform a linear regression. | Create the calibration model (y = mx + c). |

| 5. Analyze Sample | Measure the absorbance of the unknown sample. | Obtain the absorbance value for the sample of unknown concentration. |

| 6. Calculate Conc. | Use the linear regression equation to calculate the concentration of the unknown. | Quantify the analyte in the sample. |

Fluorescence-Based Detection Assays

Fluorescence spectroscopy is an exceptionally sensitive detection method. mdpi.com While N,N'''-1,4-Butanediylbisguanidine dihydrochloride is not natively fluorescent, fluorescence-based assays can be developed through two main approaches:

Derivatization with a Fluorescent Tag: The guanidine groups can be chemically labeled with a fluorophore. Reagents such as dansyl chloride, which reacts with primary and secondary amines, could potentially be adapted for this purpose under specific pH conditions. jfda-online.com After the labeling reaction, the excess fluorescent reagent is removed, and the fluorescence intensity of the derivatized analyte is measured, which is proportional to its concentration.

"Turn-On" Probes: A more advanced approach involves using a fluorogenic probe. These are molecules that are non-fluorescent or weakly fluorescent by themselves but become highly fluorescent upon a specific reaction with the target analyte. rsc.orgnih.gov A custom probe could be designed to react specifically with the guanidine functionality, leading to a "turn-on" fluorescence signal. This method offers high selectivity and sensitivity, as the signal is only generated in the presence of the analyte, minimizing background interference. nih.gov

These assays are particularly useful for detecting low concentrations of the compound in complex biological or environmental matrices where high sensitivity is required. rsc.org

Mass Spectrometry-Based Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the sensitive and selective quantification of N,N'''-1,4-butanediylbisguanidine dihydrochloride.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of guanidino compounds due to its high sensitivity and specificity. While specific applications for N,N'''-1,4-butanediylbisguanidine dihydrochloride are not extensively documented, methods developed for other guanidine derivatives can be adapted. For instance, a study on the quantification of seven guanidine derivatives in environmental water samples utilized a hydrophilic interaction liquid chromatography (HILIC) column, which demonstrated good retention and separation for these polar compounds. nih.gov The use of a Xevo-TQ triple quadrupole mass spectrometer with positive-ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode allowed for sensitive detection. nih.gov

A key aspect of developing a robust LC-MS/MS method is the optimization of chromatographic and mass spectrometric parameters. For compounds similar to N,N'''-1,4-butanediylbisguanidine dihydrochloride, a HILIC column often provides better retention than traditional reversed-phase columns. The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. The MS/MS parameters, including precursor and product ions, collision energy, and cone voltage, must be optimized for the specific analyte to achieve maximum sensitivity and selectivity.

| Parameter | Condition |

|---|---|

| LC Column | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mobile Phase | A: Water with 10 mM Ammonium Formate, B: Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | To be determined specifically for N,N'''-1,4-Butanediylbisguanidine dihydrochloride |

One effective derivatization agent for guanidino compounds is benzoin (B196080). A method developed for the quantification of guanidine in environmental samples utilized benzoin to form a fluorescent derivative that is also amenable to sensitive LC-MS analysis. univie.ac.atnih.gov The reaction of guanidino groups with benzoin creates a product with increased hydrophobicity and a stable, easily ionizable structure, leading to enhanced signal intensity in the mass spectrometer. univie.ac.atnih.gov

Another approach involves guanidination with O-methylisourea. This reagent can be synthesized in isotopic forms (e.g., ¹³C- and ¹⁵N₂-labeled), allowing for relative and absolute quantification in complex mixtures through isotopic dilution strategies. nih.gov This technique is particularly useful in proteomics for characterizing peptide mixtures but can be adapted for the analysis of smaller molecules containing primary amine groups that can be converted to guanidino groups.

| Derivatization Reagent | Target Functional Group | Advantage for MS Detection | Reference |

|---|---|---|---|

| Benzoin | Guanidino group | Increased hydrophobicity and ionization efficiency | univie.ac.atnih.gov |

| O-methylisourea (isotopically labeled) | Primary amine (converts to guanidino) | Enables isotopic dilution for accurate quantification | nih.gov |

Electrochemical Methods for Detection

Electrochemical methods offer a cost-effective and often portable alternative for the detection of electroactive compounds like N,N'''-1,4-butanediylbisguanidine dihydrochloride. These techniques are based on the measurement of the current or potential changes resulting from the electrochemical reactions of the analyte at an electrode surface.

While specific voltammetric methods for N,N'''-1,4-butanediylbisguanidine dihydrochloride are not prevalent in the literature, the analysis of structurally similar bisbiguanide compounds, such as chlorhexidine (B1668724), provides a strong basis for method development. The electrochemical oxidation of chlorhexidine has been studied at a glassy-carbon electrode (GCE), showing an oxidation peak at around +1.3 V in a 0.1 mol L⁻¹ HClO₄ solution. scispace.comresearchgate.net This process was found to be diffusion-controlled, suggesting that voltammetric techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used for quantification. scispace.com

The development of a voltammetric method for N,N'''-1,4-butanediylbisguanidine dihydrochloride would involve the selection of a suitable working electrode (e.g., GCE, boron-doped diamond), optimization of the supporting electrolyte composition and pH, and determination of the optimal voltammetric waveform and its parameters (e.g., scan rate, pulse amplitude). The linear relationship between the peak current and the concentration of the analyte would then form the basis for its quantification.

| Parameter | Condition |

|---|---|

| Working Electrode | Glassy-Carbon Electrode (GCE) |

| Supporting Electrolyte | 0.1 mol L⁻¹ Perchloric Acid (HClO₄) |

| Technique | Cyclic Voltammetry (CV) / Flow-Injection Analysis with Amperometric Detection |

| Oxidation Peak Potential | Approximately +1.3 V |

| Detection Limit (FIA) | 0.3 µmol L⁻¹ |

The development of biosensors and chemosensors for the specific detection of guanidinium-containing compounds is an active area of research. These sensors typically rely on a recognition element that selectively binds to the target analyte, coupled with a transducer that converts this binding event into a measurable signal.

For guanidinium (B1211019) ions, RNA-based fluorescent (RBF) biosensors have been developed. nih.govnih.govresearchgate.net These biosensors utilize a riboswitch that undergoes a conformational change upon binding to guanidine, leading to a change in fluorescence. nih.govnih.govresearchgate.net Such systems have demonstrated rapid and sensitive detection of guanidine in cellular environments. nih.govnih.govresearchgate.net While these have been developed for the parent guanidine molecule, the principles could be adapted for the design of biosensors specific to N,N'''-1,4-butanediylbisguanidine dihydrochloride by modifying the recognition element.

Chemosensors for guanidinium ions often employ synthetic receptors that can selectively bind to the guanidinium group through non-covalent interactions such as hydrogen bonding and electrostatic interactions. researchgate.netbarbatti.orgrsc.org The binding event can be designed to produce a colorimetric or fluorometric response. For instance, functionalized guanidinium chlorides have been synthesized to act as colorimetric sensors for anions, where the interaction with the anion modulates the electronic properties of a chromophore attached to the guanidinium moiety. rsc.org A similar concept could be reversed to detect the guanidinium cation itself.

The development of such sensors for N,N'''-1,4-butanediylbisguanidine dihydrochloride would require the design of a highly specific molecular recognition element, which remains a challenge but holds promise for future research applications requiring real-time and in-situ monitoring.

Advanced Research Applications and Methodological Contributions of N,n 1,4 Butanediylbisguanidine Dihydrochloride

Role as a Biochemical Probe in Mechanistic Studies

N,N'''-1,4-Butanediylbisguanidine, particularly in its sulfate (B86663) salt form known as Arcaine (B1209109), has been instrumental as a biochemical probe for elucidating the mechanisms of N-methyl-D-aspartate (NMDA) receptors. These receptors are critical for synaptic plasticity and memory function in the central nervous system.

Research has demonstrated that this compound functions as an open-channel blocker of NMDA receptors. This mechanism of action is distinct from competitive antagonists that bind to the glutamate or glycine sites. Instead, this compound enters the ion channel of the NMDA receptor when it is in its open state and physically obstructs the flow of ions. This blockade is voltage-dependent, meaning its efficacy is influenced by the membrane potential of the neuron. nih.gov

These properties have allowed researchers to use N,N'''-1,4-Butanediylbisguanidine to study the kinetics and conformational changes of the NMDA receptor channel. By observing the characteristics of the channel block, scientists can infer details about the channel's architecture and gating mechanisms.

Below is a table summarizing the key findings from studies on this compound as a biochemical probe for NMDA receptors:

| Parameter | Finding | Reference |

| Mechanism of Action | Open-channel blockade of the NMDA receptor. | nih.gov |

| Voltage Dependence | The blocking action is voltage-dependent. | nih.gov |

| Specificity | Interacts with the open state of the NMDA receptor channel. | nih.gov |

Applications in Supramolecular Chemistry and Host-Guest Interactions

The guanidinium (B1211019) groups in N,N'''-1,4-Butanediylbisguanidine dihydrochloride (B599025) are capable of forming strong, non-covalent interactions, such as hydrogen bonds and electrostatic interactions. This makes the compound a potentially valuable building block in the field of supramolecular chemistry, which focuses on the assembly of complex chemical systems from smaller molecular components.

While direct studies on the host-guest interactions of N,N'''-1,4-Butanediylbisguanidine dihydrochloride are not extensively documented, the known affinity of guanidinium ions for various anionic and neutral guest molecules suggests its potential in this area. Guanidinium-based receptors are known to bind to oxoanions like carboxylates, phosphates, and sulfates through a combination of hydrogen bonding and ion pairing. oup.com

The bifunctional nature of N,N'''-1,4-Butanediylbisguanidine, with its two guanidinium groups, allows for the possibility of forming 1:1 or 1:2 complexes with guest molecules or acting as a linker to assemble larger supramolecular structures. For example, it could potentially interact with macrocyclic hosts like cucurbiturils or cyclodextrins, which have cavities capable of encapsulating guest molecules.

Utilization in Materials Science Research

The strong interactive properties of the guanidinium groups also lend N,N'''-1,4-Butanediylbisguanidine dihydrochloride to applications in materials science. Guanidinium-functionalized polymers and materials have been explored for a variety of purposes due to their unique surface properties and binding capabilities.

Guanidinium-based materials have been investigated for their potential in:

Anion Recognition and Separation: The ability of guanidinium groups to bind with high affinity to certain anions can be exploited in the development of sensors or materials for selective anion extraction. oup.com

Biomaterials: Polymers functionalized with guanidinium groups can mimic the arginine-rich domains of proteins, which are known to interact with cell membranes. This has led to the development of guanidinium-based polymers with antimicrobial properties. nih.gov

Organic Frameworks: The rigid and directional nature of the hydrogen bonding interactions of guanidinium groups makes them suitable components for the construction of porous materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). nih.govrsc.org These materials have applications in gas storage, separation, and catalysis.

Precursor for Advanced Chemical Synthesis

The reactive nature of the guanidine (B92328) functional group makes N,N'''-1,4-Butanediylbisguanidine dihydrochloride a versatile precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. Guanidines can undergo cyclization reactions with various electrophiles to form a wide range of heterocyclic systems. nih.govtandfonline.comnih.gov

The presence of two guanidine units in N,N'''-1,4-Butanediylbisguanidine offers the potential to synthesize bis-heterocyclic compounds or to create polymeric structures through sequential condensation reactions. For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of pyrimidine or imidazole-containing structures.

The synthesis of various heterocyclic compounds from guanidine precursors is a well-established area of organic chemistry, and N,N'''-1,4-Butanediylbisguanidine dihydrochloride provides a readily available building block for the creation of novel and potentially bioactive molecules.

Development of N,N'''-1,4-Butanediylbisguanidine Dihydrochloride Based Research Tools

Building upon its role as a biochemical probe, N,N'''-1,4-Butanediylbisguanidine dihydrochloride can serve as a scaffold for the development of more sophisticated research tools. For example, by attaching fluorescent tags or other reporter molecules to the bisguanidine structure, researchers could create probes for fluorescence microscopy or other imaging techniques.

Future Research Directions and Unexplored Avenues for N,n 1,4 Butanediylbisguanidine Dihydrochloride

Emerging Synthetic Strategies and Sustainable Chemistry

Future research into the synthesis of N,N'''-1,4-butanediylbisguanidine dihydrochloride (B599025) and its derivatives should prioritize green and sustainable chemistry principles. nih.gov Traditional methods for guanidine (B92328) synthesis can involve harsh reagents and generate significant waste. acs.org Emerging strategies offer more environmentally benign alternatives that could be adapted for this specific bisguanidine.

One promising avenue is the adoption of one-pot, multi-component reactions, which streamline synthesis by reducing the number of intermediate purification steps, thereby saving solvents and energy. nih.govrsc.org Mechanochemical synthesis, using ball milling to conduct reactions in the absence of bulk solvents, presents another sustainable approach. uantwerpen.be Furthermore, the exploration of novel catalytic systems is crucial. This includes using earth-abundant metal catalysts or organocatalysts to replace hazardous heavy metals. nih.gov The development of biocatalytic methods, employing enzymes to construct the guanidine moiety, could offer high selectivity under mild, aqueous conditions.

Key goals for future synthetic research should include improving atom economy, utilizing renewable starting materials, and designing processes that minimize waste, aligning with the core tenets of green chemistry. nih.govacs.org

Table 1: Comparison of Synthetic Methodologies for Guanidine Synthesis

| Methodology | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Reagents | Often uses stoichiometric amounts of potentially hazardous reagents (e.g., mercury salts). | Employs catalytic amounts of safer, recyclable catalysts (e.g., organocatalysts, biocatalysts). nih.gov |

| Solvents | Relies on volatile and often toxic organic solvents. | Prioritizes green solvents like water, supercritical fluids, or solvent-free conditions (mechanochemistry). nih.gov |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot or tandem reactions to improve efficiency. rsc.org |

| Waste Generation | High E-Factor (ratio of waste to product). acs.org | Low E-Factor, high atom economy. acs.org |

Advanced Computational Models for Predicting Interactions

Computational modeling is an indispensable tool in modern drug discovery, offering the ability to predict and rationalize molecular interactions before undertaking costly and time-consuming laboratory experiments. researchcorridor.org For N,N'''-1,4-butanediylbisguanidine dihydrochloride, advanced computational models can illuminate its potential biological activities.

Molecular Dynamics (MD) simulations can provide detailed, atomistic insights into how the compound interacts with biological macromolecules like proteins and nucleic acids. nih.govwalshmedicalmedia.comresearchgate.net Given that bisguanidines are known to bind to the minor groove of DNA, MD simulations could elucidate the specific binding modes, affinity, and conformational changes induced in both the DNA and the ligand. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery. nih.gov Ensemble deep learning models and other ML algorithms can be trained on large datasets of known drug-target interactions to predict novel targets for N,N'''-1,4-butanediylbisguanidine dihydrochloride based on its structure. semanticscholar.orgmdpi.comnih.govnih.govjetir.org These models can predict various interaction parameters, from binding affinity to potential off-target effects, thereby guiding experimental validation. walshmedicalmedia.com Such in silico approaches can significantly accelerate the screening process and help prioritize the most promising biological targets.

Novel Molecular Target Identification Methodologies

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. pharmafeatures.com While N,N'''-1,4-butanediylbisguanidine dihydrochloride has a simple structure, its precise biological partners are not well-defined. Future research should leverage cutting-edge target identification methodologies.

Phenotypic screening represents a powerful, unbiased approach. criver.comnih.govsciltp.com Instead of starting with a known target, this method involves screening the compound across a wide array of cell-based assays that measure disease-relevant phenotypes. pharmafeatures.com Once a desired phenotypic effect is observed, "target deconvolution" techniques are employed to identify the responsible protein or pathway. criver.com Advanced methods for target deconvolution include Capture Compound Mass Spectrometry (CCMS), which uses trifunctional chemical probes to isolate specific binding partners from living cells. criver.com

Another strategy involves the design and synthesis of chemical probes based on the N,N'''-1,4-butanediylbisguanidine dihydrochloride scaffold. rsc.orgnih.govnih.govmdpi.commdpi.com These probes can be modified with reporter tags (e.g., fluorophores, biotin) or photo-affinity labels to visualize the compound's subcellular localization and to isolate its binding partners from complex biological mixtures for identification by mass spectrometry.

Table 2: Modern Target Identification Strategies

| Strategy | Description | Application to N,N'''-1,4-Butanediylbisguanidine Dihydrochloride |

|---|---|---|

| Phenotypic Screening | A target-agnostic approach that identifies compounds based on their effect on cellular or organismal phenotypes. nih.gov | Screen the compound for effects on cancer cell proliferation, bacterial growth, or inflammatory responses to uncover novel therapeutic areas. |

| Target Deconvolution (e.g., CCMS) | Techniques used to identify the molecular target(s) responsible for an observed phenotype. criver.com | Following a positive phenotypic screen, use CCMS to isolate and identify the specific proteins the compound interacts with to cause the effect. |

| Chemical Probes | Modified versions of the compound containing reporter tags for visualization or affinity purification. rsc.orgnih.gov | Synthesize a fluorescently-tagged version to track its uptake and localization within cells, or an affinity-tagged version to pull down binding partners. |

| In Silico Target Prediction | Computational methods, including machine learning, that predict potential targets based on chemical structure similarity to known ligands. mdpi.com | Use the compound's structure to query databases like Swiss Target Prediction to generate a list of high-probability targets for experimental validation. |

Integration of N,N'''-1,4-Butanediylbisguanidine Dihydrochloride in Multidisciplinary Research Platforms

The structural simplicity and chemical properties of N,N'''-1,4-butanediylbisguanidine dihydrochloride make it a versatile tool for integration into broader, multidisciplinary research platforms.

Antimicrobial Materials Science : The cationic nature of guanidinium (B1211019) groups is known to impart potent antimicrobial properties. nih.govcolab.wsmdpi.com N,N'''-1,4-butanediylbisguanidine dihydrochloride could serve as a monomer or cross-linking agent in the development of antimicrobial polymers and hydrogels. colab.ws These materials could be incorporated into medical devices, wound dressings, or surface coatings to prevent biofilm formation and combat multidrug-resistant bacteria. mdpi.com

Chemical Biology and Polyamine Research : The compound is a structural analog of the natural polyamine putrescine (1,4-butanediamine). Polyamines are essential for cell growth, proliferation, and differentiation, and their metabolism is often dysregulated in diseases like cancer. researchgate.netnih.govmdpi.comfrontiersin.org N,N'''-1,4-butanediylbisguanidine dihydrochloride could be used as a chemical probe to study polyamine transport systems or to investigate enzymes involved in polyamine metabolism, such as polyamine oxidases. rsc.orgmdpi.comnih.gov

Epigenetics : Recent studies have identified bisguanidine analogs as inhibitors of epigenetic enzymes like lysine-specific demethylase 1 (LSD1), which plays a role in gene silencing in cancer. rsc.org Given its bisguanidine structure, future studies could explore the potential of N,N'''-1,4-butanediylbisguanidine dihydrochloride as a modulator of epigenetic targets.

Conceptual Frameworks for Next-Generation Guanidine-Based Research

To fully harness the potential of N,N'''-1,4-butanediylbisguanidine dihydrochloride and related compounds, future research should be guided by innovative conceptual frameworks that integrate multiple disciplines.

Systems Pharmacology Approach : Moving beyond the "one-drug, one-target" paradigm, a systems pharmacology approach would investigate how N,N'''-1,4-butanediylbisguanidine dihydrochloride affects complex biological networks. This involves combining computational modeling of protein-protein interaction networks with high-throughput experimental data (e.g., proteomics, transcriptomics) to build a holistic understanding of the compound's cellular effects, including both on-target and off-target activities.